molecular formula C18H19N3O5S B6496106 4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide CAS No. 1351587-17-1

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide

Cat. No.: B6496106
CAS No.: 1351587-17-1
M. Wt: 389.4 g/mol
InChI Key: KEYKUFUBBOGMOU-UHFFFAOYSA-N
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Description

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its morpholine ring, benzyl group, and sulfamoylphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Sulfamoylphenyl Moiety: The sulfamoylphenyl group can be attached through a sulfonation reaction using sulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit carbonic anhydrase, affecting pH regulation and metabolic pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide
  • Benzenesulfonamide derivatives

Uniqueness

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Biological Activity

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide, with the CAS number 1351587-17-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 389.4 g/mol. The structural representation includes a morpholine ring, a benzyl group, and a sulfamoyl phenyl moiety, which are crucial for its biological interactions.

PropertyValue
CAS Number1351587-17-1
Molecular FormulaC18H19N3O5S
Molecular Weight389.4 g/mol
SMILESO=C(C1COCC(=O)N1Cc1ccccc1)Nc1ccc(cc1)S(=O)(=O)N

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar morpholine structures have been tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds ranged significantly, suggesting potent anticancer properties.

Key Findings:

  • Cytotoxicity: Compounds related to this structure showed IC50 values as low as 22.09 µg/mL against A-549 cells, indicating strong cytotoxic effects compared to standard drugs like Doxorubicin .
  • Mechanisms: The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic markers and cell cycle arrest.

Antioxidant Activity

In addition to anticancer properties, similar compounds have demonstrated antioxidant activity through various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). These activities are crucial in preventing oxidative stress-related diseases.

Antioxidant Assay Results:

  • Compounds were tested for their ability to scavenge free radicals, showing significant results that suggest potential therapeutic applications in oxidative stress management.

Study on Morpholine Derivatives

A study focusing on morpholine derivatives revealed that modifications at the benzyl position significantly enhanced biological activity. The introduction of electron-withdrawing groups improved binding affinity to target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and proliferation pathways.

Properties

IUPAC Name

4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c19-27(24,25)15-8-6-14(7-9-15)20-18(23)16-11-26-12-17(22)21(16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKUFUBBOGMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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